molecular formula C18H17N3S B12433496 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile

2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile

Cat. No.: B12433496
M. Wt: 307.4 g/mol
InChI Key: INXFLWRKBBYRGX-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile is a heterocyclic organic compound featuring a benzothiophene core substituted with a cyano group at position 3, an amino group at position 2, and a 7,7-dimethyl ring system. This compound shares structural similarities with other benzothiophene derivatives reported in pharmaceutical and materials science research, particularly those with fused aromatic systems and electron-withdrawing groups (e.g., cyano) .

Properties

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H17N3S/c1-18(2)10-12(6-7-13-5-3-4-8-21-13)9-14-15(11-19)17(20)22-16(14)18/h3-9H,10,20H2,1-2H3

InChI Key

INXFLWRKBBYRGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC2=C1SC(=C2C#N)N)C=CC3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step often requires the use of an amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.

    Addition of the Pyridinyl Group: The pyridinyl group is incorporated through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-Amino-7,7-dimethyl-5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile

  • Key Differences : Replaces the pyridin-2-yl group with a 3-methylthiophen-2-yl substituent.
  • Thiophene derivatives often exhibit lower basicity than pyridines due to reduced electron density .
  • Synthetic Relevance: Similar synthetic routes (e.g., Knoevenagel condensation) may apply, but reaction yields and conditions could vary due to steric and electronic effects of the substituents.

6-[2-(Methylcarbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole

  • Key Differences : Replaces the benzothiophene core with an indazole system and adds a sulfanyl-linked carbamoyl group.

Pyrido[3,2:5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile Derivatives

  • Key Differences: Features a fused pyranopyrimidine system instead of benzothiophene.
  • Implications: The extended π-system in pyranopyrimidines may improve fluorescence properties but reduce solubility compared to the benzothiophene analog. Such compounds are often explored as kinase inhibitors or fluorescent probes .

Functional Group Comparisons

Cyano Group

  • Role: The cyano group at position 3 acts as an electron-withdrawing substituent, stabilizing the benzothiophene core and influencing dipole moments.
  • Comparison: In compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b), the cyano group enhances thermal stability (m.p. 213–215°C) and participates in hydrogen bonding, a property likely shared with the target compound .

Amino Group

  • Role: The amino group at position 2 may facilitate intermolecular hydrogen bonding, affecting crystallinity and solubility.
  • Comparison: In 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one, the amino group contributes to crystal packing via N–H···O interactions, a phenomenon observable in the target compound if crystallographic data were available .

Biological Activity

2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile, with the CAS number 571153-17-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a benzothiophene core and various functional groups, makes it a candidate for therapeutic applications, particularly in oncology.

The molecular formula of this compound is C18H17N3S, with a molecular weight of 307.41 g/mol. The structural characteristics include an amino group, a pyridinyl group, and a carbonitrile group, which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H17N3S
Molecular Weight307.41 g/mol
IUPAC Name2-amino-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophene-3-carbonitrile
CAS Number571153-17-8

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to benzothiophenes. For instance, derivatives of benzothiophene have been evaluated for their effects on various cancer cell lines. In particular, compounds similar to this compound exhibited significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231.

Case Study: Cytotoxicity Assay
A study conducted by Guo et al. synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their biological activities against MDA-MB-231 cells. The findings indicated that certain derivatives showed an IC50 value as low as 27.6 μM, suggesting potent cytotoxic effects. While direct data on the specific compound is limited, the structural similarities imply comparable mechanisms of action.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Compounds within this class have been shown to inhibit various kinases implicated in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Interaction with DNA : The carbonitrile group may facilitate interactions with DNA or RNA, potentially disrupting cellular replication processes.

Research Findings

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest it may function through multiple pathways:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth in vitro.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity against resistant strains of bacteria.

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